Navigating the Synthesis and Application of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol: A Technical Guide for Medicinal Chemists
Navigating the Synthesis and Application of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol: A Technical Guide for Medicinal Chemists
For distribution to researchers, scientists, and drug development professionals.
Abstract
The azetidine motif has emerged as a privileged structure in modern drug discovery, valued for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2][3][4][5] This technical guide provides an in-depth exploration of 3-(6-methylpiperidin-2-yl)azetidin-3-ol, a novel and promising scaffold for the development of new therapeutic agents. While a specific CAS number for this compound is not publicly registered, a common occurrence for novel research molecules, this guide offers a comprehensive overview of its synthesis, characterization, and potential applications. We will delve into the strategic considerations for its multi-step synthesis, purification, and analytical validation, providing researchers with the foundational knowledge to incorporate this valuable building block into their drug discovery programs.
Introduction: The Rise of Azetidines in Drug Design
Saturated heterocycles are fundamental components of many approved drugs. Among these, the four-membered azetidine ring has garnered significant interest due to its unique conformational constraints and its ability to serve as a versatile scaffold.[1][2][4] The inherent ring strain of the azetidine ring, while posing synthetic challenges, also provides a unique vector for molecular design, allowing for precise control over the spatial orientation of substituents.[1][4][6] The incorporation of an azetidine moiety can lead to enhanced binding affinity, improved metabolic stability, and reduced off-target effects.[2][4] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring its importance in contemporary medicinal chemistry.[2]
The target molecule, 3-(6-methylpiperidin-2-yl)azetidin-3-ol, combines the desirable properties of the azetidin-3-ol core with the stereochemically rich 6-methylpiperidine fragment. This combination presents a unique three-dimensional architecture that can be exploited for interaction with a variety of biological targets.
Physicochemical and Structural Properties
While experimental data for the specific target molecule is not available, we can infer its properties based on its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₂₀N₂O | Based on chemical structure |
| Molecular Weight | 184.28 g/mol | Based on chemical structure |
| LogP | Expected to be low to moderate | The presence of hydroxyl and amine groups will increase hydrophilicity. |
| pKa | Two basic centers (piperidine and azetidine nitrogens) | The piperidine nitrogen is expected to be more basic than the azetidine nitrogen. |
| Stereochemistry | Multiple stereocenters | The carbon bearing the methyl group on the piperidine ring and the carbon connecting the two rings are chiral centers, leading to multiple possible stereoisomers. |
| Physical Form | Likely a solid at room temperature | Based on related azetidinol and piperidine compounds. |
Synthesis and Purification
The synthesis of 3-(6-methylpiperidin-2-yl)azetidin-3-ol is a multi-step process that requires careful control of reaction conditions and purification strategies. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related azetidine and piperidine derivatives.[6][7][8]
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the bond between the azetidine and piperidine rings as a key step. This can be achieved through the reaction of a suitable piperidine-based nucleophile with an electrophilic azetidin-3-one precursor. The piperidine starting material would, in turn, be derived from commercially available precursors.
Caption: Retrosynthetic analysis of 3-(6-methylpiperidin-2-yl)azetidin-3-ol.
Proposed Synthetic Protocol
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of N-Benzhydryl-azetidin-3-one
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To a solution of N-benzhydrylazetidin-3-ol (1 equivalent) in dichloromethane (DCM), add Dess-Martin periodinane (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzhydryl-azetidin-3-one.
Step 2: Synthesis of 2-Lithio-N-benzyl-6-methylpiperidine
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To a solution of N-benzyl-2-bromo-6-methylpiperidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete formation of the organolithium reagent.
Step 3: Nucleophilic Addition
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To the solution of 2-lithio-N-benzyl-6-methylpiperidine from Step 2 at -78 °C, add a solution of N-benzhydryl-azetidin-3-one (0.9 equivalents) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(1-benzyl-6-methylpiperidin-2-yl)-1-benzhydrylazetidin-3-ol.
Step 4: Deprotection
-
Dissolve the product from Step 3 in methanol and add palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the final product, 3-(6-methylpiperidin-2-yl)azetidin-3-ol.
Purification and Characterization
The final compound should be purified by reverse-phase HPLC to achieve high purity. Characterization should be performed using the following techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.[9]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Chiral HPLC or SFC: To separate and quantify stereoisomers.
Safety and Handling
As with any novel chemical entity, 3-(6-methylpiperidin-2-yl)azetidin-3-ol should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) is not available; however, based on the hazards of related compounds like azetidin-3-ol hydrochloride and various piperidine derivatives, the following precautions are recommended.[10][11][12][13][14]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[10]
Potential Suppliers of Starting Materials and Related Compounds
While 3-(6-methylpiperidin-2-yl)azetidin-3-ol is not a stock item, the necessary starting materials and related analogs can be sourced from various chemical suppliers.
| Compound | Potential Suppliers |
| Azetidin-3-ol and its derivatives | Sigma-Aldrich, Fisher Scientific, TCI America, BLD Pharm, MedChemExpress[11][13][15] |
| 6-Methylpiperidine and its derivatives | Sigma-Aldrich, Fisher Scientific, Acros Pharmatech[16] |
| Custom Synthesis | Nanjing Chemlin Chemical Co., Ltd., Molbase[17][18] |
Conclusion and Future Outlook
3-(6-Methylpiperidin-2-yl)azetidin-3-ol represents a valuable, yet underexplored, chemical scaffold for drug discovery. Its unique three-dimensional structure and the presence of key pharmacophoric features make it an attractive starting point for the development of novel therapeutics across various disease areas, including oncology and central nervous system disorders.[2][4] The synthetic route outlined in this guide provides a practical approach for its preparation, enabling its incorporation into medicinal chemistry programs. Further investigation into the stereoselective synthesis of its various isomers will be crucial for elucidating structure-activity relationships and identifying potent and selective drug candidates.
References
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AAPPTec, LLC. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid. Retrieved from [Link]
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Wessjohann, L. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 797-802. Retrieved from [Link]
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Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. Retrieved from [Link]
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Al-Bayati, R. I. H., & Al-Amiery, A. A. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry. Retrieved from [Link]
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Cheekatla, S. R., et al. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 22-45. Retrieved from [Link]
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Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Acros Pharmatech. (n.d.). Azetidines. Retrieved from [Link]
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Patel, D., et al. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. International Journal of Chemistry, 3(2). Retrieved from [Link]
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Fedoseev, P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]
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El-Faham, A., et al. (2011). Synthesis and characterization of 3-phenylthio/3-phenoxy- azetidine-2-one. Organic Chemistry: An Indian Journal, 7(4). Retrieved from [Link]
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Al-Azzawi, A. M. J. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 1-10. Retrieved from [Link]
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Appenroth, D., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. Retrieved from [Link]
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